molecular formula C14H35NO7Si2 B1588776 Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- CAS No. 264128-94-1

Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-

Cat. No. B1588776
M. Wt: 385.6 g/mol
InChI Key: DGSKPBHBMSRBOL-UHFFFAOYSA-N
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Description

Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- is a bis-amino silane which can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .


Synthesis Analysis

Bis [3- (trimethoxysilyl)propyl]amine (BTMSPA) and 1,2-bis (triethoxysilyl)ethane (BTESE) can be used to synthesize an amine modified mesostructured organosilica for potential applications in catalysis and absorbance . Metal finishing may be devised by coating BTMSPA and vinyltriacetoxysilane which can be used for protection against corrosion .


Molecular Structure Analysis

Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- contains total 58 bond(s); 23 non-H bond(s), 16 rotatable bond(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) . The molecule consists of 35 Hydrogen atom(s), 14 Carbon atom(s), 1 Nitrogen atom(s) and 7 Oxygen atom(s) - a total of 59 atom(s) .


Chemical Reactions Analysis

Amino-silanized surfaces are used in many laboratories and in industrial processes e.g., synthesis in nanoparticles, ligand immobilization, dyes, adhesion strength and organic polymers . Silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .


Physical And Chemical Properties Analysis

Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- contains total 58 bond(s); 23 non-H bond(s), 16 rotatable bond(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) . The molecular weight of Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be:

.

Scientific Research Applications

Materials Science

In materials science, compounds like "Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-" are often explored for their potential in creating novel materials. For instance, amine-bridged silsesquioxanes and their derivatives have been synthesized and tested for CO2 adsorption. These compounds, synthesized without using any structure-directing agents, show significant CO2 adsorption capabilities, especially when covalent attachment of dangling aminopropyl groups is introduced, enhancing CO2 loading significantly Quang et al., 2018.

Catalysis

In catalysis, such compounds are integral to developing efficient catalytic systems. For example, bis(2-hydroxybenzylidene)isophthalohydrazide-derived copper (II) complexes have been studied for their catalytic activity towards solvent-free microwave-assisted oxidation of alcohols and the peroxidative oxidation of alkanes under mild conditions Sutradhar et al., 2018. These studies show the potential of silane and siloxane derivatives in catalyzing important chemical transformations.

Organic Synthesis

In organic synthesis, derivatives of "Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-" could be involved in the synthesis of complex molecules. For instance, efficient anti-Prelog’s bioreduction of specific acetophenones to key chiral intermediates essential for drug synthesis has been achieved using novel catalysts derived from Burkholderia cenocepacia Yu et al., 2018. These findings underscore the utility of such compounds in producing enantiomerically pure substances critical for pharmaceutical applications.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is also considered a fire hazard .

Future Directions

Bis [3- (triethoxysilyl)propyl]amine (BTMSPA) can be used to synthesize an amine modified mesostructured organosilica for potential applications in catalysis and absorbance . It can also be used for metal finishing by coating BTMSPA and vinyltriacetoxysilane which can be used for protection against corrosion .

properties

IUPAC Name

2-[bis(3-trimethoxysilylpropyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H35NO7Si2/c1-17-23(18-2,19-3)13-7-9-15(11-12-16)10-8-14-24(20-4,21-5)22-6/h16H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSKPBHBMSRBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCO)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H35NO7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432701
Record name Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-

CAS RN

264128-94-1
Record name Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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